molecular formula C8H9NO3 B094649 4-Methyl-2-nitroanisole CAS No. 119-10-8

4-Methyl-2-nitroanisole

Cat. No. B094649
Key on ui cas rn: 119-10-8
M. Wt: 167.16 g/mol
InChI Key: LGNMURXRPLMVJI-UHFFFAOYSA-N
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Patent
US05308840

Procedure details

A reaction mixture of 2-nitro-p-cresol (23.58 g, 0.154 mmol), methylene chloride (200 ml), tetra-n-butylammonium hydrogensulfate (5.15 g, 15.2 mmol), 1N sodium hydroxide (170 ml) and dimethyl sulfate (16.0 ml, 0.169 mmol) was stirred at room temperature for 2 hours. The reaction mixture was poured into water and extracted with methylene chloride. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The concentrate was immediately used for the next reaction.
Quantity
23.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[C:6]([CH3:11])[CH:5]=1)([O-:3])=[O:2].[CH2:12](Cl)Cl.[OH-].[Na+].S(OC)(OC)(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:11][C:6]1[CH:7]=[CH:8][C:9]([O:10][CH3:12])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
23.58 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1O)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
170 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
5.15 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The concentrate was immediately used for the next reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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